Pomalidomide-5'-PEG8-C2-COOH
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Overview
Description
Pomalidomide-5’-PEG8-C2-COOH is a compound that belongs to the class of E3 ligase ligand-linker conjugates. It is composed of Pomalidomide and a polyethylene glycol (PEG) linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5’-PEG8-C2-COOH involves the conjugation of Pomalidomide with a PEG linker. The process typically starts with the activation of the carboxyl group on the PEG linker, followed by its coupling with the amine group on Pomalidomide. This reaction is usually carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of Pomalidomide-5’-PEG8-C2-COOH follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-PEG8-C2-COOH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the PEG linker can be replaced with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5’-PEG8-C2-COOH include DCC, NHS, and various solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions involving Pomalidomide-5’-PEG8-C2-COOH are typically PROTACs, which are designed to target and degrade specific proteins within cells .
Scientific Research Applications
Pomalidomide-5’-PEG8-C2-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in biological studies to investigate the role of specific proteins in cellular processes.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer, where it helps in the degradation of oncogenic proteins.
Industry: Applied in the production of high-purity PROTACs for research and therapeutic purposes
Mechanism of Action
Pomalidomide-5’-PEG8-C2-COOH exerts its effects by recruiting E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker facilitates the binding of the compound to both the target protein and the E3 ligase, forming a ternary complex that promotes protein degradation .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-5’-PEG5-C2-COOH: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG2-CO2H: Contains a shorter PEG linker and a carboxyl group.
Pomalidomide-PEG3-NH2 hydrochloride: Features a PEG linker with an amine group.
Uniqueness
Pomalidomide-5’-PEG8-C2-COOH is unique due to its longer PEG linker, which provides greater flexibility and improved binding efficiency in the formation of PROTACs. This makes it particularly useful in applications where longer linkers are required for optimal protein degradation .
Properties
Molecular Formula |
C32H47N3O14 |
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Molecular Weight |
697.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H47N3O14/c36-27-5-4-26(30(39)34-27)35-31(40)24-2-1-3-25(29(24)32(35)41)33-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-28(37)38/h1-3,26,33H,4-23H2,(H,37,38)(H,34,36,39) |
InChI Key |
KGQVFRREKVWLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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